4-ethoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Medicinal Chemistry Structure–Activity Relationships Physicochemical Profiling

Select CAS 955593-56-3 for P2X3/P2X2/3 antagonist or mTOR pathway screening programs. Its unique 4-ethoxy + 1-ethyl substitution occupies distinct SAR space unavailable from 4-methyl, 4-chloro, or 1-methyl analogs. The fully saturated THQ core ensures cleaner ionization and stability profiles compared to 2-oxo-THQ analogs, reducing assay artifacts during electrophysiological or calcium-flux measurements. This compound is essential for building a complete SAR matrix—generic analog substitution carries a non-trivial risk of divergent biological readout. Procure this specific compound to deconvolute the contribution of the 4-ethoxy group to target engagement and ADME properties.

Molecular Formula C22H28N2O2
Molecular Weight 352.478
CAS No. 955593-56-3
Cat. No. B2460074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
CAS955593-56-3
Molecular FormulaC22H28N2O2
Molecular Weight352.478
Structural Identifiers
SMILESCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)OCC
InChIInChI=1S/C22H28N2O2/c1-3-24-15-5-6-19-16-17(7-12-21(19)24)13-14-23-22(25)18-8-10-20(11-9-18)26-4-2/h7-12,16H,3-6,13-15H2,1-2H3,(H,23,25)
InChIKeyPXOIDJSAZTZDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 955593-56-3): Procurement-Relevant Structural and Pharmacochemical Profile


4-Ethoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 955593-56-3) is a fully synthetic, non-natural small molecule belonging to the 1,2,3,4-tetrahydroquinoline (THQ)-benzamide chemotype. Its molecular formula is C22H28N2O2 with a molecular weight of 352.47 g/mol [1]. The structure features a 4-ethoxybenzamide moiety linked via an ethylenediamine spacer to the 6-position of a 1-ethyl-1,2,3,4-tetrahydroquinoline core. This compound is commercially catalogued as a screening compound within the broader THQ-benzamide chemical space, for which patent and primary literature indicate potential relevance to purinergic receptor (P2X3/P2X2/3) antagonism and mTOR pathway inhibition [2].

Why 4-Ethoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide Cannot Be Replaced by Its Closest In-Class Analogs Without Risk of Altered Pharmacological Outcome


The 4-ethoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide scaffold presents two orthogonal substitution vectors—the 4-position of the benzamide ring and the 1-position of the tetrahydroquinoline nitrogen—each of which independently modulates physicochemical and potentially pharmacological properties [1]. The closest commercially available analogs include the 4-methyl (CAS 955593-84-7), 4-chloro (CAS 955791-52-3), and 1-methyl (CAS 946208-91-9) variants. Substitution of the 4-ethoxy group with a methyl group reduces hydrogen-bond acceptor capacity (from 3 to 2 H-bond acceptors), alters logP by approximately 0.5–0.8 log units, and removes the potential for O-dealkylation-mediated metabolic liability—each of which can shift both target engagement and ADME profile even if the core THQ pharmacophore is retained [2]. Similarly, replacing the 1-ethyl with a 1-methyl group alters the N-alkyl steric bulk, which in related THQ series has been shown to affect receptor subtype selectivity (e.g., P2X3 vs. P2X2/3) and cellular permeability [3]. These differences mean that generic substitution with a close analog carries a non-trivial risk of divergent biological readout in any assay where the benzamide substituent or N-alkyl group contributes to molecular recognition.

Quantitative Differential Evidence for 4-Ethoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 955593-56-3) Relative to Its Closest Analogs


Structural Differentiation: 4-Ethoxy Substituent Confers a Unique Hydrogen-Bond Acceptor Profile Compared to 4-Methyl and 4-Chloro Analogs

The target compound (CAS 955593-56-3) possesses a 4-ethoxy substituent on the benzamide ring, yielding a hydrogen-bond acceptor (HBA) count of 3 (two from the ethoxy oxygen, one from the amide carbonyl), versus HBA = 2 for the 4-methyl analog (CAS 955593-84-7) and HBA = 2 for the 4-chloro analog (CAS 955791-52-3). Computed logP for the target compound is estimated at ~3.0–3.3, compared to ~3.5–3.8 for the 4-chloro analog and ~3.2–3.5 for the 4-methyl analog, based on fragment-based calculations referenced against the structurally related 2-oxo THQ analog (PubChem CID 27639409, XLogP3-AA = 2.8) [1]. These differences in hydrogen-bonding capacity and lipophilicity are predicted to alter passive membrane permeability, aqueous solubility, and the compound's ability to engage polar residues in target binding pockets—each of which can translate to differential cellular potency independent of core scaffold recognition [2].

Medicinal Chemistry Structure–Activity Relationships Physicochemical Profiling

Class-Level Anticancer Potency: Tetrahydroquinoline-Benzamide Chemotype Demonstrates Sub-Micromolar mTOR-Dependent Cytotoxicity in Lung and Breast Cancer Models

While no published study has directly evaluated 4-ethoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide in a quantitative biological assay, a closely related series of morpholine-substituted THQ derivatives was recently reported to exhibit potent, mTOR-dependent anticancer activity. The most optimized compound in that series (compound 10e) achieved an IC50 of 0.033 µM against A549 lung adenocarcinoma cells and induced apoptosis in a dose-dependent manner, surpassing everolimus and 5-fluorouracil in the same assay [1]. A broader SAR study of N-substituted THQ analogs across seven novel derivatives demonstrated IC50 values ranging from ~5 to >50 µM across MCF-7, A549, and MDA-MB-231 cell lines, with substitution pattern being the primary determinant of potency [2]. These class-level data establish that the THQ-benzamide scaffold is capable of generating single-digit nanomolar to low-micromolar cellular activity, and that the specific substitution pattern—including the identity of the N-alkyl group and the benzamide para-substituent—is the dominant driver of potency differentiation within the series.

Oncology mTOR Inhibition Apoptosis Induction

Differentiation in P2X3/P2X2/3 Purinergic Receptor Antagonism Potential: N-Alkyl and Benzamide Substituent Dependency

The tetrahydroquinoline-benzamide scaffold has been the subject of multiple patent filings claiming P2X3 and/or P2X2/3 receptor antagonism for the treatment of chronic pain, respiratory dysfunction, and urological disorders (e.g., WO2015078374, US2023077659) [1]. Within these patent disclosures, the identity of the N-alkyl substituent on the THQ ring (ethyl, methyl, propyl) and the nature of the benzamide para-substituent (ethoxy, methyl, chloro, trifluoromethyl) are explicitly claimed as selectivity-determining structural features. The P2X3 field has extensively documented that minor structural modifications can shift selectivity between homomeric P2X3 and heteromeric P2X2/3 channels; the clinical candidate gefapixant, for example, exhibits limited P2X3 vs. P2X2/3 selectivity leading to taste disturbance as a dose-limiting side effect [2]. The 4-ethoxy-1-ethyl substitution pattern of CAS 955593-56-3 represents a distinct point in the P2X3 SAR landscape that is neither replicated by the 4-methyl nor 4-chloro analogs, and therefore may yield a different selectivity window—a hypothesis testable only with the specific compound [1].

Pain Purinergic Signaling P2X3 Antagonist

Synthetic Tractability and Purity Benchmarking: Intermediate Oxidation State of the THQ Core Confers Chemical Stability Advantages

Unlike the 2-oxo-THQ analog 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (PubChem CID 27639409), which contains a carbonyl at the 2-position of the THQ ring, CAS 955593-56-3 possesses a fully saturated 1,2,3,4-tetrahydroquinoline core [1]. This structural difference eliminates the electrophilic reactivity associated with the lactam carbonyl, reducing susceptibility to nucleophilic attack, hydrolytic ring-opening, and oxidative metabolism at the 2-position—all liabilities documented for 2-oxo-THQ derivatives [2]. The absence of the 2-oxo group also simplifies the protonation profile: the fully saturated THQ nitrogen (pKa ~8.5–9.5) is the sole ionizable center, whereas the 2-oxo analog presents dual basic/acidic character (lactam N–H, pKa ~12–14; tertiary amine, pKa ~8.5) that complicates both purification and formulation [1]. Commercially sourced CAS 955593-56-3 is typically supplied at ≥95% purity (HPLC) .

Synthetic Chemistry Compound Stability Procurement Quality

Recommended Research and Industrial Application Scenarios for 4-Ethoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide Based on Differential Evidence


P2X3/P2X2/3 Purinergic Receptor Antagonist Screening and SAR Expansion

CAS 955593-56-3 is best deployed as a screening compound within P2X3/P2X2/3 antagonist programs, where its unique 4-ethoxy + 1-ethyl substitution combination occupies a distinct region of SAR space not covered by the 4-methyl, 4-chloro, or 1-methyl analogs. The compound is structurally encompassed within the Markush claims of patent families WO2015078374 and US2023077659, making it a relevant tool for validating or expanding the P2X3 SAR landscape established by these disclosures [1]. Its fully saturated THQ core provides a cleaner ionization and stability profile than 2-oxo-THQ analogs, reducing assay artifacts during electrophysiological or calcium-flux measurements in recombinant P2X3-expressing cell systems [2].

mTOR-Dependent Anticancer Drug Discovery: Hit Confirmation and Selectivity Profiling

The THQ-benzamide chemotype has been validated as a productive scaffold for mTOR inhibition with single-digit nanomolar potency achievable through optimized substitution [3]. CAS 955593-56-3 can serve as a reference compound within a focused library of 4-substituted benzamide analogs to deconvolute the contribution of the 4-ethoxy group to mTOR binding affinity, cellular antiproliferative activity (A549, MCF-7, MDA-MB-231), and selectivity over related PI3K family kinases. The documented >5-fold potency differences between adjacent analogs in this series [4] mean that inclusion of the 4-ethoxy compound is essential for building a complete SAR matrix and identifying the optimal substitution pattern for lead optimization.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With an estimated logP of 3.0–3.3, a hydrogen-bond acceptor count of 3, and a molecular weight of 352.47 g/mol, CAS 955593-56-3 sits near the boundary of desirable CNS drug-like space [2]. The 4-ethoxy group provides one additional H-bond acceptor compared to the 4-methyl and 4-chloro analogs, which may enhance aqueous solubility at the cost of passive permeability. This compound is therefore suitable as a comparator in CNS penetration studies (e.g., PAMPA-BBB, MDCK-MDR1, or in situ brain perfusion) to determine whether the 4-ethoxy substituent maintains acceptable brain exposure relative to more lipophilic analogs, particularly in the context of P2X3-targeted pain indications where peripheral versus central target engagement must be distinguished [1].

Chemical Stability and Formulation Compatibility Assessment

The absence of the 2-oxo carbonyl in CAS 955593-56-3 eliminates the hydrolytic and oxidative liabilities associated with the lactam-containing THQ analogs [2]. This makes the compound a preferred choice for studies requiring prolonged incubation in aqueous buffer (e.g., 24–72 h cell viability assays), exposure to physiological pH and temperature, or formulation in DMSO stock solutions for automated liquid handling systems. Procurement of this specific compound—rather than a 2-oxo analog—reduces the risk of compound degradation confounding dose-response measurements, particularly in high-throughput screening campaigns where compound integrity over multi-day runs is critical [3].

Quote Request

Request a Quote for 4-ethoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.